

An In-depth Technical Guide to the Covalent Interaction of EN106 with Cysteine

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Compound of Interest

Compound Name: EN106

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent ligand **EN106** and its specific interaction with cysteine residues, focusing on its role as a recruiter of the E3 ligase FEM1B for targeted protein degradation (TPD). This document details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on cellular signaling pathways.

Introduction to EN106: A Covalent Ligand Targeting FEM1B

EN106 is a cysteine-reactive small molecule characterized by a chloroacetamide "warhead" that enables it to form a covalent bond with the thiol group of cysteine residues on proteins.^[1]^[2] It was identified as a potent inhibitor of the interaction between the E3 ubiquitin ligase FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1).^[1]^[3] By covalently binding to a critical cysteine residue in FEM1B, **EN106** disrupts the natural substrate recognition process, making it a valuable tool for applications in targeted protein degradation (TPD), such as in the development of Proteolysis Targeting Chimeras (PROTACs).^[1]

Mechanism of Covalent Interaction

EN106 functions as a covalent inhibitor by specifically targeting the cysteine residue at position 186 (C186) within the substrate-binding pocket of FEM1B. The chloroacetamide moiety of

EN106 acts as an electrophile, which is susceptible to nucleophilic attack by the deprotonated thiol group of C186. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the FEM1B protein. This covalent modification sterically hinders the binding of FNIP1, thereby inhibiting its subsequent ubiquitination and degradation. The specificity of **EN106** for C186 is crucial for its function as a FEM1B-specific ligand.

Quantitative Data on EN106 Interaction

The interaction of **EN106** with FEM1B and its downstream effects have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter	Value	Assay	Reference
EN106 IC50	~5.1 μ M	Fluorescence Polarization	
NJH-01-106 IC50	~10 μ M	Fluorescence Polarization	
NJH-01-106 DC50 (BRD4)	~1 μ M	Western Blot	
EN106 Concentration for FNIP1 Stabilization	10 μ M	Flow Cytometry	

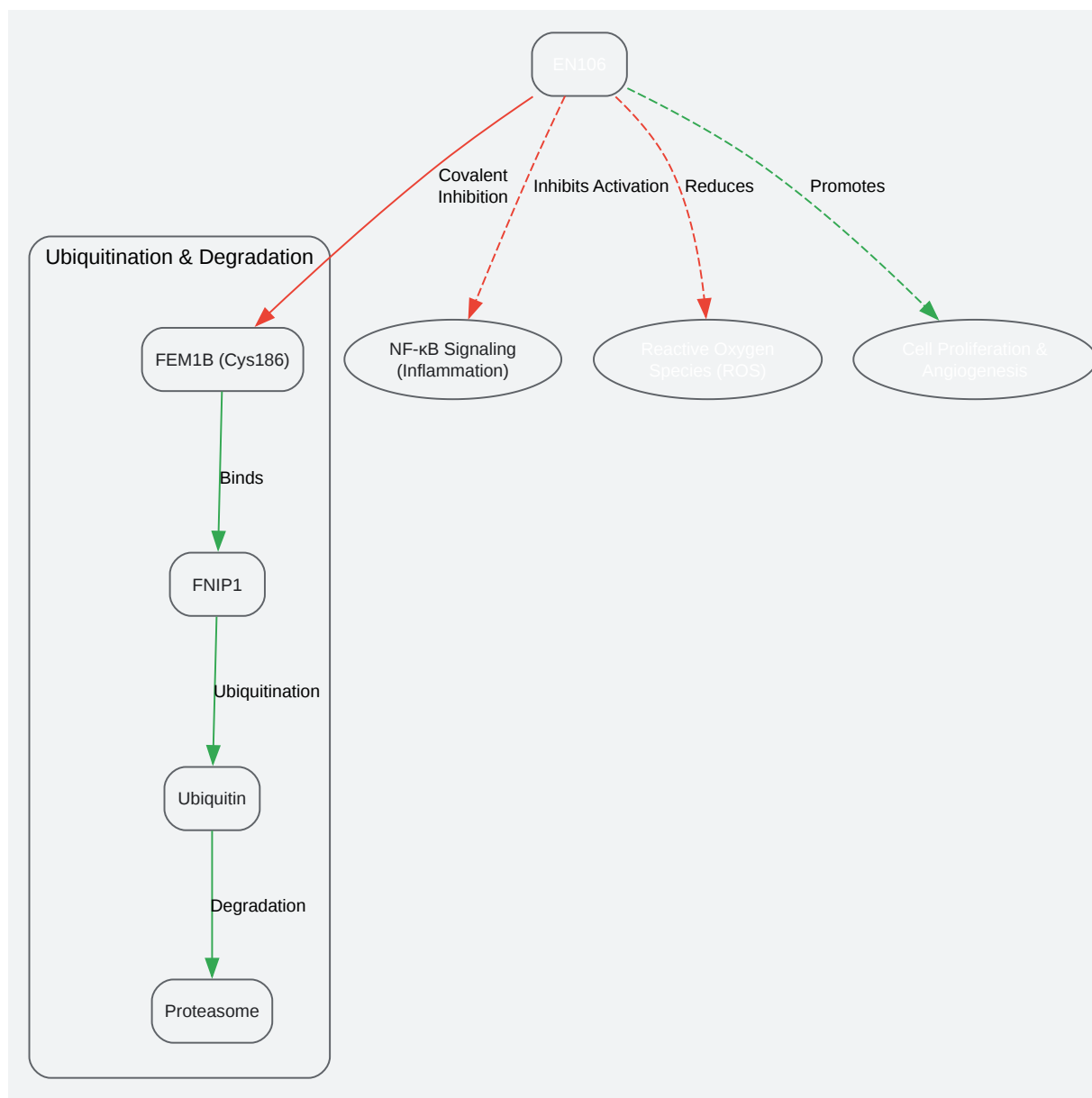
Table 1: Quantitative analysis of **EN106** and its PROTAC derivative activity.

Parameter	EN106 Treatment (1 μ M, 24h)	Assay
MDA Content	Reduced	MDA Assay
ROS Generation	Inhibited	ROS Assay
SOD Activity	Increased	SOD Activity Assay
Cyclin D1 Expression	Increased	Western Blot
Cyclin D3 Expression	Increased	Western Blot
VEGFA Expression	Increased	Western Blot

Table 2: Effects of **EN106** on markers of oxidative stress and cell cycle-related proteins in HUVECs.

Signaling Pathway Modulation

The covalent modification of FEM1B by **EN106** has been shown to impact cellular signaling pathways, notably the NF- κ B pathway and pathways related to oxidative stress. By stabilizing FNIP1, **EN106** can influence mitochondrial activity and redox homeostasis. Furthermore, studies have indicated that **EN106** can reduce the generation of reactive oxygen species (ROS) and inhibit the activation of the NF- κ B signaling pathway, which is a key regulator of inflammation.



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Caption: Signaling pathway of **EN106**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of **EN106** with FEM1B and its cellular effects.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory concentration (IC₅₀) of **EN106** on the FEM1B-FNIP1 interaction.

Materials:

- Purified recombinant MBP-tagged FEM1B protein
- TAMRA-labeled FNIP1 degron peptide (e.g., 5,6-TAMRA-RNKSSLLFKESEETRTPNCNCKYCSHPVLG)
- **EN106**
- Assay Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP-40 substitute, 100 μ M TCEP
- 384-well non-binding black microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of **EN106** in DMSO.
- In a 384-well plate, add 0.5 μ L of the **EN106** dilution or DMSO (vehicle control) to the respective wells.
- Add 12.5 μ L of 250 nM MBP-FEM1B in assay buffer to each well.
- Incubate the plate at room temperature for 1 hour with gentle shaking to allow for covalent modification.
- Add 12.5 μ L of 50 nM TAMRA-FNIP1 degron peptide in assay buffer to each well.
- Incubate for 30 minutes at room temperature, protected from light.

- Measure fluorescence polarization using a plate reader with excitation at 540 nm and emission at 590 nm.
- Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Fluorescence Polarization Assay Workflow.

Gel-Based Activity-Based Protein Profiling (ABPP)

This method confirms the direct covalent binding of **EN106** to a cysteine residue on FEM1B.

Materials:

- Purified recombinant FEM1B protein
- **EN106**
- Iodoacetamide-rhodamine (IA-rhodamine) probe
- SDS-PAGE gels and electrophoresis apparatus
- In-gel fluorescence scanner

Procedure:

- Pre-treat 50 nM of pure FEM1B protein with varying concentrations of **EN106** or DMSO (vehicle) for 30 minutes at room temperature.
- Add 500 nM of IA-rhodamine probe to each reaction and incubate for another 30 minutes at room temperature.
- Quench the reaction by adding SDS-PAGE loading buffer.

- Separate the proteins on an SDS-PAGE gel.
- Visualize the gel using an in-gel fluorescence scanner. A decrease in the rhodamine signal in the **EN106**-treated lanes compared to the control indicates competition for the same cysteine residue.

LC-MS/MS Analysis of EN106-Cysteine Adduct

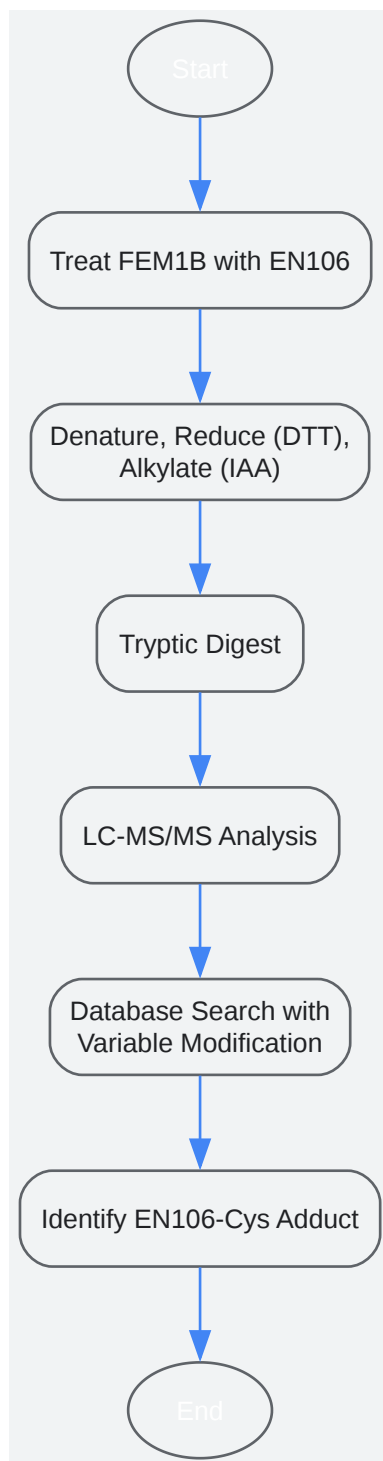
This technique identifies the specific cysteine residue on FEM1B that is modified by **EN106**.

Materials:

- **EN106**-treated FEM1B protein
- DTT and Iodoacetamide (for reduction and alkylation of non-modified cysteines)
- Trypsin
- LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

- Treat recombinant FEM1B with **EN106**.
- Denature the protein, reduce the disulfide bonds with DTT, and alkylate the remaining free cysteines with iodoacetamide.
- Digest the protein into peptides using trypsin.
- Analyze the resulting peptide mixture by LC-MS/MS.
- Search the MS/MS data against the FEM1B protein sequence, specifying a variable modification on cysteine corresponding to the mass of **EN106** minus the chlorine atom.
- Identify the peptide containing the **EN106** adduct to pinpoint the site of modification.



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Caption: LC-MS/MS Workflow for Adduct Identification.

PROTAC-Mediated BRD4 Degradation Assay (Western Blot)

This assay evaluates the efficacy of an **EN106**-based PROTAC in degrading a target protein, such as BRD4.

Materials:

- HEK293T cells
- **EN106**-based PROTAC (e.g., NJH-01-106 targeting BRD4)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibodies against BRD4 and a loading control (e.g., GAPDH or α -Tubulin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Procedure:

- Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the **EN106**-based PROTAC or DMSO for a specified time (e.g., 8 hours).
- Wash the cells with PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against BRD4 and the loading control.
- Incubate with HRP-conjugated secondary antibodies.

- Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
- Normalize the BRD4 band intensity to the loading control and calculate the percentage of degradation relative to the DMSO-treated control to determine the DC50.

Synthesis of EN106

EN106 is a chloroacetamide-containing compound. While the exact proprietary synthesis method may not be publicly available, compounds of this class are generally synthesized through the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated chloroacetic acid derivative. The synthesis typically involves the reaction of a suitable amine precursor with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Conclusion

EN106 is a valuable chemical probe for studying the biology of the E3 ligase FEM1B and a promising starting point for the development of novel therapeutics based on targeted protein degradation. Its specific covalent interaction with C186 of FEM1B provides a powerful handle for the recruitment of this E3 ligase to degrade proteins of interest. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with **EN106** and related covalent ligands. The continued exploration of **EN106** and its derivatives holds significant potential for expanding the arsenal of tools available for modulating protein function and treating diseases.

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References

- 1. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]
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